MSC1094308
科学研究应用
MSC1094308在科学研究中具有广泛的应用:
化学: 它在涉及ATP酶,特别是VPS4B和p97的酶的研究所用作选择性抑制剂。
生物学: this compound用于细胞研究,以研究ATP酶在各种生物过程中的作用。
医学: 该化合物在治疗癌症和神经退行性疾病等疾病方面具有潜在的治疗应用,通过抑制特定的ATP酶活性。
准备方法
合成路线和反应条件: MSC1094308的合成涉及多个步骤,从核心结构6-氟-2,3,4,9-四氢-1H-咔唑的制备开始。 然后用甲基对该中间体进行官能化,并在特定条件下与4,4-双(4-氟苯基)丁烷-1-胺反应,生成最终产物 .
工业生产方法: this compound的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该化合物通常在受控环境中合成,以保持所需的化学性质并确保最终产物的一致性 .
化学反应分析
反应类型: MSC1094308主要由于存在氟和胺基等反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及中等温度和催化剂的存在。
氧化反应: 在受控条件下使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 在无水条件下使用氢化铝锂或硼氢化钠等还原剂.
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生this compound的各种取代衍生物,而氧化和还原反应可能会导致形成氧化或还原类似物 .
作用机制
MSC1094308通过与p97蛋白上的可药性热点结合来发挥其作用,从而抑制D2 ATP酶活性。这种抑制是非ATP竞争性的,这意味着this compound不会与ATP竞争结合到酶上。相反,它通过变构结合,导致构象改变,从而降低酶的活性。 所涉及的分子靶标包括VPS4B和p97蛋白,它们在各种细胞过程中起着至关重要的作用 .
相似化合物的比较
MSC1094308在选择性抑制VPS4B和p97 ATP酶活性方面是独特的。类似的化合物包括:
NMS-873: 另一种具有不同结合机制的p97抑制剂。
DBeQ: 一种具有可比疗效的可逆p97抑制剂。
NW1028和NW1030: 通过不同途径抑制ATP酶活性的化合物
属性
IUPAC Name |
4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIMUMAPGQEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MSC1094308, also known as N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine, interact with its target proteins and what are the downstream consequences?
A1: this compound functions as a reversible, allosteric inhibitor of specific AAA ATPases, namely VCP/p97 (a type II AAA ATPase) and VPS4B (a type I AAA ATPase) [, ]. Instead of directly blocking the ATP binding site, it binds to a distinct allosteric site on these enzymes []. For VCP/p97, this binding event specifically inhibits the D2 ATPase activity []. Although the exact downstream effects of this compound are not fully elucidated in the provided abstracts, the inhibition of these AAA ATPases, which play crucial roles in cellular processes like protein degradation and membrane trafficking, can have significant consequences on cell viability and function [, ].
Q2: What is the significance of identifying this compound as an inhibitor of both type I and type II AAA ATPases?
A2: The discovery that this compound can inhibit both VCP/p97 (type II) and VPS4B (type I) suggests the presence of a conserved allosteric regulatory mechanism across different classes of AAA ATPases []. This finding has profound implications for drug discovery efforts. It implies that targeting such conserved allosteric sites could be a viable strategy for developing broad-spectrum inhibitors of AAA ATPases, potentially expanding the therapeutic applications for diseases linked to dysregulated AAA ATPase activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。